7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrrolo[3,2-d]pyrimidine core with a chlorine atom at the 7th position and an amine group at the 2nd position. Its molecular formula is C6H5ClN4, and it has a molecular weight of 168.58 g/mol .
Preparation Methods
The synthesis of 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including cyclization, chlorination, and amination to yield the target compound . The overall yield of this process is approximately 31%, and the procedure is considered operationally simple and practical for industrial production .
Chemical Reactions Analysis
7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is structurally similar to other pyrrolo[2,3-d]pyrimidine derivatives, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate . its unique substitution pattern and functional groups confer distinct chemical and biological properties. For instance, the presence of the amine group at the 2nd position enhances its ability to form hydrogen bonds, potentially increasing its binding affinity to target proteins .
Properties
Molecular Formula |
C6H5ClN4 |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
7-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H5ClN4/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H,(H2,8,10,11) |
InChI Key |
RQFLWVLXXCFHTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.